molecular formula C8H7ClO3S B047696 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 115010-11-2

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No. B047696
Key on ui cas rn: 115010-11-2
M. Wt: 218.66 g/mol
InChI Key: RVWYPBARHGPULM-UHFFFAOYSA-N
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Patent
US05646167

Procedure details

2,3-dihydrobenzofuran (6.0 g, 49.94 mmol) is added over 20 minutes to chlorosulfonic acid (29.09 g, 249.69 mmol) at -20° C. The reaction mixture is quenched by addition of ice followed by water (20 mL). The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried (Na2SO4), and the solvent is evaporated. The crude product is purified by silica gel chromatography (30% ethyl acetate/hexane) to give 2,3-dihydrobenzofuran-5-sulfonyl chloride (3.3 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29.09 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Cl:10][S:11](O)(=[O:13])=[O:12]>>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([S:11]([Cl:10])(=[O:13])=[O:12])=[CH:9][C:4]=2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
29.09 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by addition of ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography (30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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